Brompheniramine Maleate is the maleate salt form of brompheniramine, an alkylamine derivative and a histamine antagonist with anticholinergic and sedative properties. Brompheniramine maleate competes with histamine for the H1 receptor. This diminishes the actions of histamine on effector cells and decreases the histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.
Histamine H1 antagonist used in treatment of allergies, rhinitis, and urticaria.
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Brompheniramine maleate
CAS No.: 980-71-2
VCID: VC20746584
Molecular Formula: C20H23BrN2O4
Molecular Weight: 435.3 g/mol
* For research use only. Not for human or veterinary use.

Description | Brompheniramine maleate is the maleic acid salt of brompheniramine. A histamine H1 receptor antagonist, it is used for the symptomatic relief of allergic conditions, including rhinitis and conjunctivitis. It has a role as an anti-allergic agent. It contains a brompheniramine. Brompheniramine Maleate is the maleate salt form of brompheniramine, an alkylamine derivative and a histamine antagonist with anticholinergic and sedative properties. Brompheniramine maleate competes with histamine for the H1 receptor. This diminishes the actions of histamine on effector cells and decreases the histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle. Histamine H1 antagonist used in treatment of allergies, rhinitis, and urticaria. See also: ... View More ... |
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CAS No. | 980-71-2 |
Product Name | Brompheniramine maleate |
Molecular Formula | C20H23BrN2O4 |
Molecular Weight | 435.3 g/mol |
IUPAC Name | 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(E)-but-2-enedioic acid |
Standard InChI | InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Standard InChIKey | SRGKFVAASLQVBO-WLHGVMLRSA-N |
Isomeric SMILES | CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
SMILES | CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Appearance | Assay:≥95%A crystalline solid |
Related CAS | 86-22-6 (Parent) |
Synonyms | Brompheniramine Brompheniramine Maleate Brompheniramine Maleate (1:1) Chlorphed Dimetane Dimetane Ten Dimetane-Ten Dimetapp Allergy Maleate, Brompheniramine Oraminic 2 Oraminic-2 p Bromdylamine p-Bromdylamine para Bromdylamine para-Bromdylamine |
Reference | Cusack, B., Nelson, A., and Richelson, E. Binding of antidepressants to human brain receptors: Focus on newer generation compounds. Psychopharmacology (Berl.) 114(4), 559-565 (1994). Högberg, T., Ulff, B., Renyi, A.L., et al. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. J. Med. Chem. 24(12), 1499-1507 (1981). Simons FE, Frith EM, Simons KJ (December 1982). "The pharmacokinetics and antihistaminic effects of brompheniramine". The Journal of Allergy and Clinical Immunology. 70 (6): 458–64. doi:10.1016/0091-6749(82)90009-4. PMID 6128358. Sweetman, Sean C., ed. (2005). Martindale: the complete drug reference (34th ed.). London: Pharmaceutical Press. p. 569–70. ISBN 0-85369-550-4. OCLC 56903116. Fischer, Jnos; Ganellin, C. Robin (2006). Analogue-based Drug Discovery. John Wiley & Sons. p. 546. ISBN 9783527607495. Salahudeen MJ; Duffull SB; Nishtala PS; et al. (2015-03-25). "Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review". BMC Geriatrics. 15 (31): 31. doi:10.1186/s12877-015-0029-9. PMC 4377853. PMID 25879993. Troy, David B.; Beringer, Paul (2006). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins. pp. 1546–8. ISBN 9780781746731. L.A. Walter, U.S. Patent 3,061,517 (1962) L.A. Walter, U.S. Patent 3,030,371 (1962) Barondes, Samuel H. (2003). Better Than Prozac. New York: Oxford University Press. pp. 39–40. ISBN 0-19-515130-5. |
PubChem Compound | 21933724 |
Last Modified | Sep 13 2023 |
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